molecular formula C10H7NO6 B1333633 3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid CAS No. 205680-83-7

3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid

Cat. No.: B1333633
CAS No.: 205680-83-7
M. Wt: 237.17 g/mol
InChI Key: WHFZKCYOFGVOLR-UHFFFAOYSA-N
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Description

3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid (CAS 205680-83-7) is a nitroaromatic compound with a molecular formula of C 10 H 7 NO 6 and a molecular weight of 237.17 g/mol . This compound features a benzoic acid core substituted with both a nitro group and a 1,3-dioxopropan-2-yl group, making it a valuable synthetic intermediate in organic chemistry and pharmaceutical research . The simultaneous presence of electron-withdrawing groups and reactive aldehyde functionalities on the aromatic ring makes this compound a promising multifunctional building block for synthesizing more complex molecules . While specific biological activity data for this exact compound is limited, structurally related nitrobenzoic acid derivatives are widely used in the development of pharmaceutical intermediates, including antibiotics, antiviral, and anticancer agents . The compound's structure suggests potential applications in organocatalysis and as a precursor for fluorescent probe development via nitro-to-amine reduction pathways . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

3-(1,3-dioxopropan-2-yl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO6/c12-4-6(5-13)7-2-1-3-8(10(14)15)9(7)11(16)17/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFZKCYOFGVOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205680-83-7
Record name 3-(1,3-dioxopropan-2-yl)-2-nitrobenzoic acid
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Preparation Methods

Reaction of 2-Nitrobenzoic Acid with Dimethyl Malonate Derivatives

  • Procedure: 2-nitrobenzoic acid is reacted with dimethyl malonate or 1,3-dimethoxy-1,3-dioxopropane in the presence of a catalyst such as CuBr.
  • Solvent: Common solvents include acetic acid or other organic solvents compatible with the reactants.
  • Temperature: The reaction is typically carried out at elevated temperatures (e.g., 90–110°C) to ensure complete conversion.
  • Outcome: Formation of the this compound with high yield and purity.

Use of Acid Catalysis and Controlled Heating

  • Acid Catalysts: Organic acids such as acetic acid are used to promote the reaction.
  • Heating: The reaction mixture is heated to dissolve the starting materials and facilitate the ring closure to form the dioxopropan moiety.
  • Reaction Time: Typically ranges from several hours (e.g., 4 hours) to ensure completion.

Purification and Isolation

  • After the reaction, the mixture is cooled and poured into ice water to precipitate the product.
  • The solid is filtered, washed, and dried.
  • Further purification may involve recrystallization or chromatographic techniques to achieve high purity.

Representative Reaction Scheme

Step Reactants Conditions Product
1 2-Nitrobenzoic acid + Dimethyl malonate or 1,3-dimethoxy-1,3-dioxopropane CuBr catalyst, acetic acid, 90–110°C, 4 h This compound

Comparative Data Table of Preparation Parameters

Parameter Typical Range Effect on Yield/Purity
Catalyst CuBr (5–10 mol%) Enhances reaction rate and selectivity
Solvent Acetic acid or similar Facilitates solubility and catalysis
Temperature 90–110°C Optimal for ring formation
Reaction Time 3–6 hours Ensures complete conversion
Work-up Ice water precipitation, filtration Efficient isolation of product

Additional Notes on Related Compounds

  • Similar preparation methods are reported for positional isomers such as 2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid and 2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid, indicating the robustness of this synthetic approach for nitrobenzoic acid derivatives with dioxopropan substituents.
  • The nitro group remains intact during the reaction, allowing for further functionalization if desired.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:
Research indicates that 3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid may exhibit anti-inflammatory and antimicrobial properties. These biological activities suggest its potential as a candidate for drug development targeting specific diseases.

Mechanism of Action:
The compound likely interacts with molecular targets such as enzymes or receptors, leading to various biological effects. Studies often employ techniques like docking simulations and biochemical assays to elucidate these interactions.

Materials Science

Polymer Chemistry:
The compound is used in the preparation of polymer-based materials, such as:

  • Cellulose Acetate Propionate (CAP) : It enhances the separation properties of CAP membranes for applications in pervaporative dehydration processes.
  • Poly(vinyl alcohol) (PVA) : When incorporated into PVA matrices, it improves thermal and mechanical stability.
Application Material Method of Incorporation Outcomes
Membrane PreparationCAPTransesterification reactionImproved separation properties
Film PreparationPVAHydrogen bondingEnhanced thermal stability

Chemical Engineering

In chemical engineering, this compound is utilized in the production of specialty chemicals. Its role as an intermediate in synthesizing more complex organic molecules is crucial for developing new materials and compounds.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a natural preservative or therapeutic agent.

Case Study 2: Membrane Technology

Research on CAP membranes incorporating this compound showed improved performance in the dehydration of alcohols. The membranes exhibited enhanced selectivity and permeability compared to traditional materials, making them suitable for industrial applications.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid largely depends on its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and interact with various biological targets. The compound may inhibit specific enzymes or disrupt cellular processes through these interactions.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

4-(1,3-Dioxoprop-2-yl)-3-nitrobenzoic Acid
  • Structure : The nitro group is at the 3-position , and the dioxolane substituent is at the 4-position .
  • For example, the nitro group’s position influences hydrogen bonding and intermolecular interactions in crystallization .
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-3-nitrobenzoic Acid (6d)
  • Structure : Features a methoxy-substituted dioxolane at the 2-position and a nitro group at the 3-position.
  • Synthesis : Prepared in 60% yield as a yellow solid, with distinct $ ^1H $ NMR signals for the dioxolane proton (6.07 ppm) and methoxy groups (3.63 ppm) .
  • Key Difference : Methoxy groups increase steric bulk and electron-donating effects compared to the unsubstituted dioxolane in the target compound.
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic Acid (6c)
  • Structure : Nitro group at the 4-position and methoxy-dioxolane at the 2-position.
  • Synthesis : Higher yield (68%) compared to 6d, suggesting substituent positioning influences reaction efficiency .
Table 1: Structural Comparison of Nitrobenzoic Acid Derivatives
Compound Substituents (Position) Yield (%) $ ^1H $ NMR Features (Dioxolane/Methoxy)
3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid 3: Dioxolane; 2: NO₂
4-(1,3-Dioxoprop-2-yl)-3-nitrobenzoic acid 4: Dioxolane; 3: NO₂
6d () 2: Methoxy-dioxolane; 3: NO₂ 60 6.07 ppm (s, 1H), 3.63 ppm (s, 6H)
6c () 2: Methoxy-dioxolane; 4: NO₂ 68 5.82 ppm (s, 1H), 3.81 ppm (s, 6H)

Functional Group Analogues

Acifluorfen (Herbicide)
  • Structure: 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.
  • Key Difference: Replaces the dioxolane group with a phenoxy substituent bearing chloro and trifluoromethyl groups.
  • Activity: Acts as a protoporphyrinogen oxidase inhibitor, highlighting the role of the nitro group in herbicidal activity .
4-(Methylsulfonyl)-2-nitrobenzoic Acid
  • Structure : Methylsulfonyl group at the 4-position.
  • Significance : The sulfonyl group enhances acidity and hydrogen-bonding capacity compared to dioxolane .

Physicochemical Properties

Solubility Trends
  • 2-Nitrobenzoic Acid : Baseline solubility in water at 303 K is $ 4.20 \times 10^{-2} \, \text{mol/L} $, significantly enhanced by hydrotropes like sodium acetate ($ \phi_s = 20.12 $) .
  • Inference : The dioxolane group in this compound may reduce water solubility due to hydrophobic effects, but this could be mitigated by hydrotrope addition .
Table 2: Solubility and Mass Transfer Data
Compound Solubility in Water (303 K) Hydrotrope Enhancement ($ \phi_s $) Mass Transfer Coefficient ($ k_L a $, s⁻¹)
2-Nitrobenzoic acid $ 4.20 \times 10^{-2} $ 20.12 (sodium acetate) $ 1.20 \times 10^{-3} $
Target compound (predicted) Likely lower

Biological Activity

3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid (C10H7NO6) is a compound that has garnered attention in scientific research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various fields, including pharmacology and toxicology.

Chemical Structure and Properties

This compound features a nitro group attached to a benzoic acid moiety, along with a dioxopropan-2-yl substituent. The structural formula can be represented as follows:

C10H7NO6\text{C}_{10}\text{H}_{7}\text{N}\text{O}_{6}

This unique structure contributes to its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can affect cellular functions. Additionally, the dioxopropan-2-yl group may interact with enzymes and proteins, influencing metabolic pathways and cellular signaling.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing significant inhibitory effects. For instance, the compound demonstrated an MIC (Minimum Inhibitory Concentration) ranging from 10 to 50 µg/mL against several pathogens, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Potential

Research has also explored the anticancer potential of this compound. In vitro assays revealed that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported to be around 15 µM for MCF-7 cells and 20 µM for A549 cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers tested the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed that the compound significantly reduced bacterial viability at concentrations as low as 25 µg/mL after 24 hours of exposure. This suggests its potential application in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human peripheral blood mononuclear cells (PBMCs). The study found that at concentrations up to 100 µM, this compound exhibited low toxicity with cell viability remaining above 80%. This indicates a favorable safety profile for further therapeutic exploration.

Data Summary Table

Activity Tested Concentration Effect
Antimicrobial10 - 50 µg/mLSignificant inhibition
Anticancer (MCF-7)~15 µMModerate proliferation inhibition
Anticancer (A549)~20 µMModerate proliferation inhibition
Cytotoxicity (PBMCs)Up to 100 µM>80% cell viability

Q & A

Basic: What are the recommended methods for synthesizing 3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis of nitrobenzoic acid derivatives often involves nitration of precursor aromatic compounds. For example, mixed-acid nitration (using HNO₃ and H₂SO₄) is a common approach for introducing nitro groups to benzoic acid derivatives. Reaction optimization should focus on:

  • Temperature control : Lower temperatures (e.g., 20–50°C) minimize unwanted byproducts like oxidized or polynitrated species .
  • Acid concentration : Adjusting the ratio of nitric to sulfuric acid can influence regioselectivity and yield. For instance, higher sulfuric acid concentrations promote nitronium ion (NO₂⁺) formation, critical for efficient nitration .
  • Monitoring intermediates : Use HPLC or GC-MS to track intermediates (e.g., nitrobenzaldehyde) and adjust conditions to suppress side reactions like oxidation .

Basic: What spectroscopic and crystallographic techniques are suitable for characterizing this compound?

Methodological Answer:

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is essential for resolving anisotropic displacement parameters and confirming molecular geometry .
  • Spectroscopy :
    • FT-IR : Identify functional groups (e.g., nitro stretch at ~1520 cm⁻¹, carbonyl at ~1680 cm⁻¹).
    • NMR : ¹H/¹³C NMR to assign aromatic protons and confirm substitution patterns.
    • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion verification.

Advanced: How can hydrotropic agents enhance the solubility of nitrobenzoic acid derivatives in aqueous solutions?

Methodological Answer:
Hydrotropes (e.g., sodium acetate, citric acid) increase solubility by forming aggregates that reduce solute-solvent interfacial tension. Key considerations:

  • Minimum Hydrotrope Concentration (MHC) : Solubility enhancement begins at MHC (e.g., 0.30 mol/L for sodium acetate with 2-nitrobenzoic acid) .
  • Maximum Hydrotrope Concentration (Cₘₐₓ) : Beyond Cₘₐₓ (e.g., 1.50 mol/L for sodium acetate), solubility plateaus due to saturation of aggregate formation .
  • Temperature effects : MHC and Cₘₐₓ values remain stable across temperatures, enabling consistent formulation design .

Advanced: What methodologies are effective in analyzing mass transfer coefficients for nitrobenzoic acid derivatives under varying hydrotropic conditions?

Methodological Answer:

  • Experimental setup : Use a stirred-cell reactor to measure mass transfer coefficients (kLak_L a) under controlled hydrotrope concentrations .
  • Key findings :
    • Sodium acetate increases kLak_L a by up to 9.5-fold for 2-nitrobenzoic acid due to reduced diffusion resistance .
    • Threshold hydrotrope concentrations (e.g., 0.30 mol/L) are required for significant enhancement, aligning with MHC values .
  • Data interpretation : Correlate kLak_L a with hydrotrope aggregation behavior using UV-Vis spectroscopy or dynamic light scattering .

Advanced: How should researchers address discrepancies in crystallographic data refinement for structurally complex nitroaromatic compounds?

Methodological Answer:

  • Refinement strategies :
    • Use SHELXL for high-resolution data, applying restraints for disordered moieties (e.g., the dioxopropan-2-yl group) .
    • Validate anisotropic displacement parameters (ADPs) with ORTEP-3 to detect overfitting or model errors .
  • Contradiction resolution :
    • Cross-validate with spectroscopic data (e.g., NMR) to confirm bond lengths/angles.
    • Employ WinGX for comprehensive metric analysis (e.g., Hirshfeld surfaces) to assess packing interactions .

Advanced: What safety protocols are critical when handling nitrobenzoic acid derivatives in laboratory settings?

Methodological Answer:

  • Hazard mitigation :
    • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular contact, as nitroaromatics can cause irritation .
    • Work in a fume hood to prevent inhalation of fine powders.
  • Emergency measures :
    • For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
    • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

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